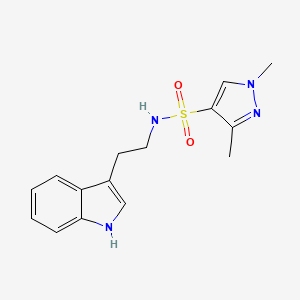
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Effects
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: shares structural features with naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Naproxen is commonly used to treat pain, menstrual cramps, and inflammatory conditions like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). These effects result in analgesia and reduced inflammation .
Antiviral Properties
Combining three drugs, including naproxen, has been successful in treating patients hospitalized for influenza A (H3N2) infection. Ongoing trials suggest that naproxen may have broad-spectrum antiviral activity, which could be beneficial in reducing severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior Regulation
Tryptamine, a natural derivative of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide , plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior. The hybrid molecule combining tryptamine and naproxen could potentially exhibit synergistic effects in these areas .
Antimicrobial Activity
The synthesized compound may possess antimicrobial properties. For instance, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Agents
Indole derivatives, including those related to N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide , have been investigated for antiviral activity. Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide demonstrated potency against Coxsackie B4 virus .
Potential SARS-CoV-2 Treatment
The compound’s structural similarity to Brequinar, a compound used in SARS-CoV-2 treatment trials, suggests potential therapeutic applications in managing COVID-19 .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. For instance, it could potentially affect the pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects. For instance, it could potentially inhibit inflammation, suppress viral replication, inhibit cancer cell proliferation, neutralize oxidative stress, inhibit microbial growth, suppress tubercular infection, regulate glucose metabolism, inhibit malarial infection, inhibit cholinesterase activity, and more.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-15(10-19(2)18-11)22(20,21)17-8-7-12-9-16-14-6-4-3-5-13(12)14/h3-6,9-10,16-17H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLGIVUACIFUEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)
![2-chloro-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2364822.png)
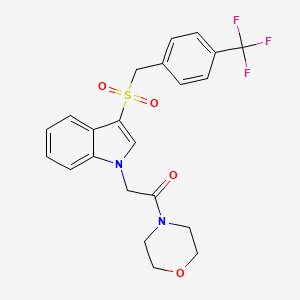
![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
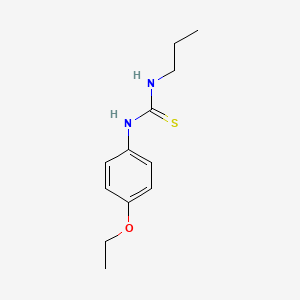
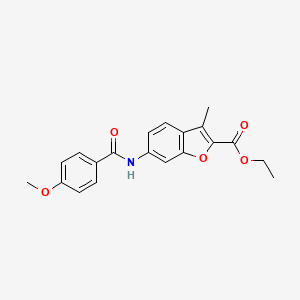
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)
![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
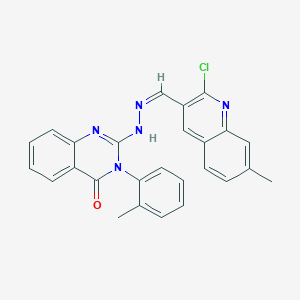
![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
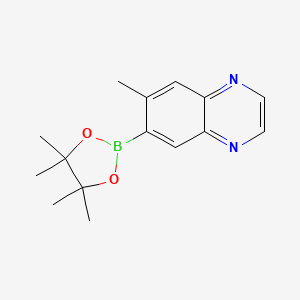
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)